molecular formula C8H17NO3S B6240171 [(6,6-dimethyl-1,4-dioxan-2-yl)methyl](imino)methyl-lambda6-sulfanone CAS No. 2375267-54-0

[(6,6-dimethyl-1,4-dioxan-2-yl)methyl](imino)methyl-lambda6-sulfanone

Cat. No.: B6240171
CAS No.: 2375267-54-0
M. Wt: 207.29 g/mol
InChI Key: QFQPBXUSALZEBJ-UHFFFAOYSA-N
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Description

(6,6-dimethyl-1,4-dioxan-2-yl)methylmethyl-lambda6-sulfanone is a synthetic organic compound with a complex structure that includes a dioxane ring, an imino group, and a lambda6-sulfanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,6-dimethyl-1,4-dioxan-2-yl)methylmethyl-lambda6-sulfanone typically involves multiple steps:

    Formation of the Dioxane Ring: The initial step involves the formation of the 1,4-dioxane ring. This can be achieved through the acid-catalyzed cyclization of diethylene glycol with formaldehyde.

    Introduction of the Dimethyl Groups: The next step involves the introduction of the dimethyl groups at the 6-position of the dioxane ring. This can be done using methylating agents such as methyl iodide in the presence of a base.

    Formation of the Imino Group: The imino group is introduced by reacting the dioxane derivative with an appropriate amine under dehydrating conditions.

    Attachment of the Lambda6-Sulfanone Moiety: The final step involves the introduction of the lambda6-sulfanone group. This can be achieved by reacting the imino derivative with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of (6,6-dimethyl-1,4-dioxan-2-yl)methylmethyl-lambda6-sulfanone would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the imino group, where nucleophiles can replace the imino moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (6,6-dimethyl-1,4-dioxan-2-yl)methylmethyl-lambda6-sulfanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme activities, particularly those involving sulfur-containing groups. It can also serve as a precursor for the synthesis of biologically active molecules.

Medicine

Potential applications in medicine include the development of new drugs, particularly those targeting enzymes or receptors that interact with sulfur-containing compounds. Its unique structure may offer advantages in terms of specificity and potency.

Industry

In industry, (6,6-dimethyl-1,4-dioxan-2-yl)methylmethyl-lambda6-sulfanone can be used in the synthesis of specialty chemicals, including those used in materials science and catalysis.

Mechanism of Action

The mechanism of action of (6,6-dimethyl-1,4-dioxan-2-yl)methylmethyl-lambda6-sulfanone involves its interaction with molecular targets such as enzymes or receptors. The imino group can form hydrogen bonds or ionic interactions with active sites, while the sulfur atom can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (6,6-dimethyl-1,4-dioxan-2-yl)methylmethyl-lambda6-sulfanone: Unique due to its combination of a dioxane ring, imino group, and lambda6-sulfanone moiety.

    (6,6-dimethyl-1,4-dioxan-2-yl)methylmethyl-lambda6-sulfoxide: Similar structure but with a sulfoxide group instead of a sulfanone.

    (6,6-dimethyl-1,4-dioxan-2-yl)methylmethyl-lambda6-sulfone: Contains a sulfone group, offering different chemical reactivity and biological activity.

Uniqueness

(6,6-dimethyl-1,4-dioxan-2-yl)methylmethyl-lambda6-sulfanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

2375267-54-0

Molecular Formula

C8H17NO3S

Molecular Weight

207.29 g/mol

IUPAC Name

(6,6-dimethyl-1,4-dioxan-2-yl)methyl-imino-methyl-oxo-λ6-sulfane

InChI

InChI=1S/C8H17NO3S/c1-8(2)6-11-4-7(12-8)5-13(3,9)10/h7,9H,4-6H2,1-3H3

InChI Key

QFQPBXUSALZEBJ-UHFFFAOYSA-N

Canonical SMILES

CC1(COCC(O1)CS(=N)(=O)C)C

Purity

95

Origin of Product

United States

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